REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[CH:12](C(OC)=O)[C:13]([O:15][CH3:16])=[O:14])=[N:9][C:8]([O:21][CH3:22])=[CH:7][CH:6]=2.[Cl-].[Li+].O.C(OCC)(=O)C>CS(C)=O>[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[CH2:12][C:13]([O:15][CH3:16])=[O:14])=[N:9][C:8]([O:21][CH3:22])=[CH:7][CH:6]=2 |f:1.2|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC2=CC=C(N=C2C1C(C(=O)OC)C(=O)OC)OC
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1210 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
WASH
|
Details
|
The organic phase was washed twice with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
this water-washed
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC2=CC=C(N=C2C1CC(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |